1-(tert-Butyl) 2-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate
Description
1-(tert-Butyl) 2-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative characterized by a bicyclic ester framework and a cyano substituent at the 5-position. Its molecular formula is C₁₃H₂₀N₂O₄, with a molecular weight of 284.31 g/mol. The compound’s stereochemistry ((2S,5S)) and functional groups (tert-butyl and ethyl esters, cyano) make it a versatile intermediate in asymmetric synthesis, particularly in pharmaceutical and agrochemical applications . Its structural rigidity and electronic properties enhance its utility in catalytic processes and as a precursor for bioactive molecules.
Properties
Molecular Formula |
C13H20N2O4 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-5-18-11(16)10-7-6-9(8-14)15(10)12(17)19-13(2,3)4/h9-10H,5-7H2,1-4H3/t9-,10-/m0/s1 |
InChI Key |
PNSXUALFEXVBCM-UWVGGRQHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C#N |
Canonical SMILES |
CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Starting Materials:
- (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylic acid derivatives or their protected forms.
- tert-Butyl carbamate derivatives for nitrogen protection.
- Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (or analogous electrophiles) for ring construction.
General Synthetic Route:
- Step 1: Activation of the carboxylic acid group (e.g., using carbodiimides such as EDC or DCC) to facilitate amide bond formation.
- Step 2: Coupling with a protected amino alcohol or amino acid derivative bearing the desired stereochemistry.
- Step 3: Cyclization under suitable conditions (often thermal or in the presence of dehydrating agents) to form the pyrrolidine ring.
- Step 4: Introduction of the nitrile group via nucleophilic substitution or dehydration of suitable precursors.
- Step 5: Esterification steps to install the tert-butyl and ethyl ester groups.
Specific Methodologies and Innovations
Patent-Disclosed Method (WO2019158550A1)
This method emphasizes the use of neutral forms of the reagents, which simplifies the process and enhances yields. The key features include:
- Reagents: The compounds of formula (A) and (B) are used in their neutral, non-salt forms.
-
- Mixing of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (A) with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (B) in an organic solvent such as acetonitrile.
- Addition of a base (e.g., triethylamine) in a molar ratio optimized to prevent viscosity issues.
- The process is performed at controlled temperatures, typically around room temperature to 60°C, to facilitate coupling without solidification.
-
- Simplified reagent addition order.
- Avoidance of high viscosity reaction media.
- Higher yields (~93%) and purity.
- Industrial scalability due to straightforward operation.
Reaction Mechanism:
- The amino group of reagent (A) attacks the electrophilic carbonyl carbon of reagent (B), forming an amide bond.
- The reaction is facilitated by the neutral form of the reagents, which reduces side reactions and viscosity issues.
- The subsequent cyclization and nitrile formation are achieved through controlled reaction conditions, often involving dehydration steps or nucleophilic substitutions.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Acetonitrile, ethanol, or other polar aprotic solvents | Facilitates solubility and reaction rate |
| Temperature | 20°C – 60°C | Maintains manageable viscosity and reaction control |
| Base | Triethylamine, DIPEA | Used in molar ratios from 1.05 to 1.5 equivalents relative to reagent (A) |
| Molar Ratios | 1:1.05 to 1:1.35 (A:B) | Ensures complete reaction with minimal excess reagents |
Advantages of the Neutral Reagents Approach
- Simplification: Eliminates the need for salt formation or salt-based reagents, which can complicate purification.
- Yield and Purity: Improved yields (~93%) and high purity due to reduced side reactions.
- Operational Ease: Less stringent control over reagent addition order and reaction parameters.
- Industrial Scalability: Reduced viscosity issues and simplified process flow make it suitable for large-scale manufacturing.
Challenges and Considerations
- Maintaining precise stoichiometry to prevent excess unreacted starting materials.
- Controlling temperature to avoid side reactions or decomposition.
- Ensuring complete removal of residual solvents and reagents during purification.
Summary of Key Findings
| Aspect | Details |
|---|---|
| Reagents | Neutral forms of compounds (A) and (B) |
| Reaction Medium | Organic solvents like acetonitrile |
| Reaction Conditions | Mild temperatures (20–60°C), controlled stirring |
| Yield | Up to 93% in optimized conditions |
| Purity | High, suitable for pharmaceutical applications |
| Industrial Relevance | High, due to operational simplicity and scalability |
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety undergoes saponification under basic conditions, yielding the corresponding carboxylic acid while preserving the tert-butyloxycarbonyl (Boc) protecting group. This reaction is critical for generating intermediates in pharmaceutical synthesis.
Reaction Conditions and Yields
| Reagents | Solvent System | Temperature | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| LiOH·H₂O (2.0 eq) | EtOH/H₂O | 25°C | 12 | 98.5% | |
| LiOH·H₂O (2.0 eq) | EtOH/H₂O | RT | 16 | 100% |
Mechanism :
-
Deprotonation : LiOH generates hydroxide ions, initiating nucleophilic attack on the ethyl ester carbonyl.
-
Cleavage : The ester bond breaks, forming a carboxylate intermediate.
-
Acidification : Post-reaction acidification (e.g., HCl) protonates the carboxylate to yield the free carboxylic acid.
Key Observations :
-
The tert-butyl ester remains intact due to its resistance to basic hydrolysis .
-
Prolonged reaction times (>12 hours) ensure complete conversion .
Cyano Group Stability
The 5-cyano substituent on the pyrrolidine ring remains inert under basic hydrolysis conditions, as evidenced by preserved stereochemistry and lack of byproducts . This stability enables selective modifications of other functional groups.
Boc Group Retention
The Boc group demonstrates robustness in basic media, making it suitable for stepwise deprotection strategies in multi-step syntheses .
Example Pathway:
-
Hydrolysis : Ethyl ester → Carboxylic acid (as above).
-
Coupling : Activated acid (e.g., via HATU) reacts with amines to form amides .
-
Boc Deprotection : Acidic conditions (e.g., TFA) remove the Boc group for final product isolation .
Reaction Optimization
-
Solvent Choice : Ethanol/water mixtures balance solubility and reaction efficiency .
-
Base Stoichiometry : A 2:1 molar ratio of LiOH to substrate ensures complete ester cleavage without side reactions .
-
Workup : Extraction with ethyl acetate post-acidification minimizes product loss .
Challenges and Considerations
Scientific Research Applications
1-(tert-Butyl) 2-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological processes, making it a useful tool for studying biochemical mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based differences between the target compound and analogous pyrrolidine/piperidine derivatives.
Table 1: Comparative Analysis of Structurally Related Compounds
Key Comparative Insights:
Functional Group Influence: The cyano group in the target compound enhances electrophilicity at C-5, enabling nucleophilic additions (e.g., in Michael acceptors) . In contrast, the 5-oxo derivatives (CAS 91229-91-3, 251924-83-1) are less reactive and serve as precursors for proline analogs . Amino-substituted analogs (e.g., CAS 2411590-87-7) exhibit basicity and hydrogen-bonding capacity, making them suitable for metal coordination or enzyme inhibition .
Steric and Electronic Effects of Esters: The tert-butyl/ethyl ester combination in the target compound balances steric protection and hydrolytic stability. In contrast, di-tert-butyl esters (CAS 91229-91-3) provide greater steric shielding but lower solubility in polar solvents .
Stereochemical Impact :
- The (2S,5S) configuration in the target compound is critical for enantioselective synthesis. Racemic mixtures (e.g., EN300-39913932) are less favored in asymmetric catalysis .
Ring Size and Bioactivity :
- Piperidine derivatives (CAS 2411590-87-7) exhibit distinct conformational flexibility compared to pyrrolidines, influencing their pharmacokinetic profiles .
Table 2: Stability and Reactivity Data
Biological Activity
1-(tert-Butyl) 2-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate is a complex organic compound notable for its unique structural features and biological activities. Its molecular formula is C13H20N2O4, with a molecular weight of approximately 268.31 g/mol. The compound contains a tert-butyl group, an ethyl group, and a cyanopyrrolidine moiety, contributing to its distinct chemical properties and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. Its structural characteristics allow it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to significant alterations in cellular pathways and biological processes, making it a valuable tool in biochemical research and medicinal chemistry.
Interaction Studies
Recent studies have focused on the binding affinities of this compound with various enzymes and receptors. These studies are crucial for understanding how the compound influences biological systems at the molecular level. For instance, the compound has shown potential as a lead for developing new pharmaceuticals targeting specific biochemical pathways.
Comparative Analysis
Below is a comparison table highlighting similar compounds that share structural characteristics with this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate | C13H20N2O4 | Contains a methyl group instead of an ethyl group |
| 1-(tert-butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | C13H20N2O4 | Hydroxyl group present; different stereochemistry |
| (2S)-1-tert-butyl 2-ethyl 5-hydroxypyrrolidine-1,2-dicarboxylate | C13H20N2O4 | Hydroxypyrrolidine variant; similar biological activity |
These compounds vary in their functional groups and stereochemistry but share the pyrrolidine backbone that contributes to their unique properties. The presence of different substituents can significantly affect their biological activities and potential applications.
Case Study: Enzyme Interaction
In one notable study, researchers investigated the interaction of this compound with a specific enzyme known for its role in metabolic pathways. The study revealed that the compound acted as a competitive inhibitor with an IC50 value indicating its potency in modulating enzyme activity. This finding suggests potential applications in therapeutic contexts where modulation of metabolic enzymes is desired.
Case Study: Therapeutic Applications
Another case study explored the use of this compound in developing novel therapeutic agents targeting cancer cell lines. The results indicated that treatment with the compound resulted in reduced cell viability in several cancer types, suggesting its potential as an anticancer agent. The mechanism was hypothesized to involve apoptosis induction through specific receptor interactions.
Q & A
Q. Basic Safety & Storage
- Storage : Keep in inert atmospheres (e.g., argon) at –20°C to prevent hydrolysis of the cyanide group and ester moieties .
- Handling : Use anti-static equipment and explosion-proof fume hoods to mitigate risks from electrostatic discharge or solvent vapors .
- Decomposition Risks : Avoid moisture and heat; degradation products may include carboxylic acids or nitriles, detectable via LC-MS .
What computational strategies can predict the stereochemical outcomes in reactions involving this compound?
Q. Advanced Methodological Focus
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict enantiomeric excess (e.g., ICReDD’s reaction path search methods) .
- Molecular Dynamics Simulations : Analyze steric effects of the tert-butyl group on reaction pathways .
- Machine Learning : Train models on existing chiral pyrrolidine datasets to optimize stereoselectivity .
How can statistical experimental design optimize reaction conditions for derivatives of this compound?
Q. Advanced Experimental Design
- Response Surface Methodology (RSM) : Optimize variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) reduces trial runs while maximizing yield .
- Factorial Design : Test interactions between reagents (e.g., cyanide source and chiral ligands) to identify dominant factors .
- Data Validation : Cross-reference experimental yields with computational predictions to refine models .
How can researchers resolve contradictions between experimental data and computational predictions regarding its reactivity?
Q. Data Contradiction Analysis
- Sensitivity Analysis : Identify which computational parameters (e.g., solvent dielectric constant) most affect discrepancies .
- Isotopic Labeling : Trace reaction pathways (e.g., N-labeled cyanide) to validate mechanistic hypotheses .
- Cross-Platform Validation : Compare DFT results with semi-empirical methods (e.g., PM6) to assess model robustness .
What are the challenges in characterizing degradation products under varying pH and temperature conditions?
Q. Advanced Stability Studies
- Accelerated Degradation Tests : Expose the compound to extreme conditions (e.g., 60°C, pH 2–12) and monitor via HPLC-MS .
- Kinetic Profiling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
- Structural Elucidation : Compare degradation byproducts (e.g., hydrolyzed esters) with reference standards using H NMR .
How to design a kinetic study for reactions involving this compound’s cyanide group?
Q. Methodological Framework
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track cyanide consumption in real time .
- Variable Isolation : Fix parameters like solvent polarity while varying nucleophile concentration to derive rate laws .
- Activation Energy Calculation : Use Eyring plots from temperature-dependent kinetic data .
What role does the tert-butyl group play in its reactivity and purification?
Q. Steric & Purification Analysis
- Reactivity Impact : The tert-butyl group reduces ring strain in pyrrolidine and shields the ester moiety from nucleophilic attack .
- Chromatographic Behavior : Enhances separation in normal-phase HPLC due to increased hydrophobicity .
- Crystallization Optimization : Utilize tert-butyl’s bulkiness to promote crystal lattice formation for X-ray analysis .
How can researchers ensure reproducibility in stereochemical assignments across different labs?
Q. Inter-Lab Validation
- Reference Standards : Share crystalline samples with validated X-ray data .
- Protocol Harmonization : Adopt standardized NMR parameters (e.g., 500 MHz, CDCl solvent) .
- Blind Testing : Collaborate to analyze synthetic batches independently, comparing enantiomeric ratios .
What advanced techniques are critical for analyzing non-covalent interactions (e.g., hydrogen bonding) in crystalline forms of this compound?
Q. Structural Chemistry Focus
- X-ray Diffraction : Resolve H-bonding networks (e.g., C=O···H-N interactions) using high-resolution data () .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., π-π stacking) via CrystalExplorer .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystal packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
